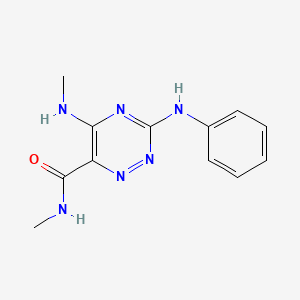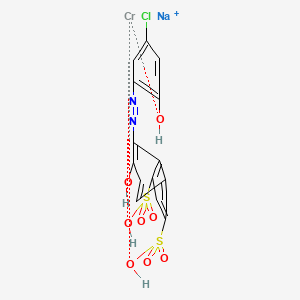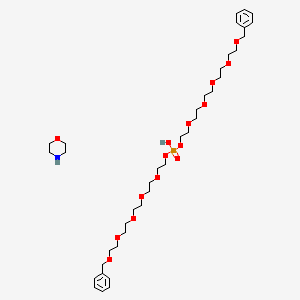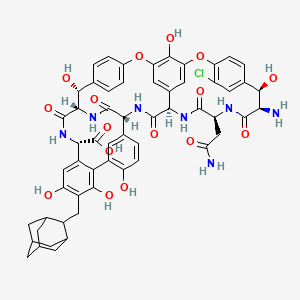
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, may have unique properties due to the presence of the nicotinamido and fluoro-naphthyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Nicotinamido Group: The nicotinamido group can be introduced through a nucleophilic substitution reaction using nicotinic acid or its derivatives.
Introduction of Fluoro-Naphthyl Group: The fluoro-naphthyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoro-naphthyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may yield various substituted triazines.
Aplicaciones Científicas De Investigación
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nicotinamido-6-phenyl-s-triazine: Similar structure but with a phenyl group instead of a fluoro-naphthyl group.
2-Amino-4-nicotinamido-6-chloro-s-triazine: Similar structure but with a chloro group instead of a fluoro-naphthyl group.
Uniqueness
The presence of the fluoro-naphthyl group in 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may impart unique properties, such as increased lipophilicity or specific interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
92616-18-7 |
|---|---|
Fórmula molecular |
C19H13FN6O |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
N-[4-amino-6-(3-fluoronaphthalen-2-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13FN6O/c20-15-9-12-5-2-1-4-11(12)8-14(15)16-23-18(21)26-19(24-16)25-17(27)13-6-3-7-22-10-13/h1-10H,(H3,21,23,24,25,26,27) |
Clave InChI |
PJOUSJMHTXCPPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)








